Product packaging for Benzyldihydromorphine(Cat. No.:CAS No. 63732-45-6)

Benzyldihydromorphine

Cat. No.: B13941019
CAS No.: 63732-45-6
M. Wt: 377.5 g/mol
InChI Key: LYQZTKPUHKQSQL-RNWLQCGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyldihydromorphine is a semi-synthetic opioid analgesic belonging to the morphinan class of organic compounds . Historically, it saw some clinical use in the early 20th century . As a research compound, it is primarily of interest in pharmacological and neurochemical studies for its action on opioid receptors. It is the benzyl ether derivative of dihydromorphine, a moderately strong analgesic that acts as an agonist at the μ-opioid (mu), δ-opioid (delta), and κ-opioid (kappa) receptors . Dihydromorphine, its parent compound, is known to have a slightly higher binding affinity for the μ-opioid receptor compared to morphine, which may contribute to a more rapid onset of action . Researchers utilize this compound and its analogs to investigate binding kinetics and functional selectivity at these receptor subtypes, contributing to the understanding of pain pathways and the development of novel analgesics . The chemical structure features a benzyl group attached to the morphine core structure, which influences its lipophilicity and pharmacokinetic profile compared to other opioid ethers like codeine (methylmorphine) or ethylmorphine . This compound is regulated as a controlled substance in many jurisdictions, including the United States, where it is a Schedule I narcotic . This product is intended for forensic analysis and approved research applications in properly licensed laboratories. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO3 B13941019 Benzyldihydromorphine CAS No. 63732-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63732-45-6

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-phenylmethoxy-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol

InChI

InChI=1S/C24H27NO3/c1-25-12-11-24-17-8-9-19(26)23(24)28-22-20(27-14-15-5-3-2-4-6-15)10-7-16(21(22)24)13-18(17)25/h2-7,10,17-19,23,26H,8-9,11-14H2,1H3/t17-,18+,19-,23-,24-/m0/s1

InChI Key

LYQZTKPUHKQSQL-RNWLQCGYSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)O[C@H]3[C@H](CC4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCC6=CC=CC=C6)OC3C(CC4)O

Origin of Product

United States

Synthetic Routes and Chemical Modifications of Benzyldihydromorphine

Classical Synthetic Approaches to Benzyldihydromorphine

The traditional synthesis of this compound relies on established organic chemistry reactions, primarily involving the modification of a pre-existing morphinan (B1239233) skeleton.

Benzylation of Dihydromorphine Precursors

The most direct classical route to this compound is through the benzylation of the phenolic hydroxyl group at the C3 position of dihydromorphine. This transformation is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com In this SN2 reaction, the phenolic hydroxyl group of dihydromorphine is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more nucleophilic phenoxide ion. This intermediate then reacts with a benzyl (B1604629) halide, like benzyl bromide or benzyl chloride, to form the benzyl ether linkage, yielding this compound. masterorganicchemistry.com The choice of a non-protic solvent is crucial to prevent unwanted side reactions.

Table 1: Classical Benzylation of Dihydromorphine

Reactant Reagent(s) Product Reaction Type
Dihydromorphine 1. Strong Base (e.g., NaH)2. Benzyl Halide (e.g., Benzyl Bromide) This compound Williamson Ether Synthesis (SN2)

Stereoselective Aspects in this compound Synthesis

The morphinan scaffold of this compound contains multiple chiral centers, making its stereochemistry a critical aspect of its synthesis. unodc.org The molecule possesses five asymmetric carbon atoms (C5, C6, C9, C13, and C14), which dictates its specific three-dimensional structure. unodc.org

In semi-synthetic approaches starting from naturally occurring morphine, the complex stereochemistry is already established. The primary concern during the subsequent chemical modifications, such as the reduction of the 7,8-double bond to form dihydromorphine and the subsequent benzylation, is to preserve the integrity of these stereocenters. reddit.com The benzylation at the C3 phenolic hydroxyl group does not affect the existing chiral centers of the morphinan core. Therefore, the stereoselectivity of this specific step is retained from the precursor. In de novo or total synthesis approaches, establishing the correct relative and absolute stereochemistry of the pentacyclic morphinan ring system is a significant challenge, often addressed through programmed stereochemical relays and asymmetric synthesis strategies. researchgate.netudel.eduacs.org

Modern Methodologies in this compound Synthesis

Contemporary synthetic chemistry offers novel techniques that can be applied to the production of this compound and its derivatives, focusing on increased efficiency, selectivity, and sustainability.

Novel Catalytic Systems for this compound Derivatization

While the Williamson ether synthesis is robust, it requires stoichiometric amounts of a strong base. Modern methodologies explore the use of transition-metal catalysis to achieve similar transformations under milder conditions. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the O-alkylation of phenols. researchgate.netthieme-connect.com Although not specifically documented for this compound, these methods could theoretically be adapted. Such a catalytic cycle might involve the oxidative addition of a benzyl halide to a palladium(0) complex, followed by reaction with the dihydromorphine phenoxide and subsequent reductive elimination to yield the product and regenerate the catalyst. These catalytic approaches can offer higher functional group tolerance and milder reaction conditions compared to classical methods.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. yale.edusigmaaldrich.com Applying these principles to the synthesis of this compound involves several potential improvements over classical methods. pnas.orgjddhs.com Key considerations include atom economy, the use of safer solvents, and the reduction of derivatization steps. acs.org

Table 2: Application of Green Chemistry Principles

Green Principle Application to this compound Synthesis
Atom Economy Utilizing catalytic methods instead of stoichiometric reagents (e.g., base in Williamson synthesis) improves the incorporation of reactant atoms into the final product. acs.org
Safer Solvents Replacing traditional volatile organic solvents (VOCs) like DMF or chlorinated solvents with greener alternatives such as ionic liquids or bio-based solvents. jddhs.com
Catalysis As mentioned, using catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled, reducing waste. yale.edu
Reduce Derivatives Designing synthetic routes that avoid the need for protecting groups on other functional moieties of the molecule minimizes steps and reduces waste from protection/deprotection processes. acs.org

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, used to explore the structure-activity relationship (SAR) of a lead compound. nih.govmorressier.com For this compound, analogues can be synthesized by modifying various parts of the molecule to potentially alter its biological properties. nih.govbenthamscience.com

Key modification sites include:

The Benzyl Group: Introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the benzyl group can modulate electronic properties and steric bulk. These analogues can be synthesized by using appropriately substituted benzyl halides in the etherification step.

The Morphinan Core: Further chemical transformations can be performed on other positions of the this compound skeleton. For example, oxidation of the C6-hydroxyl group to a ketone would yield benzyldihydrocodeinone.

The N-substituent: The N-methyl group at position 17 can be demethylated and subsequently re-alkylated with other groups (e.g., cyclopropylmethyl, phenethyl) to create a diverse library of N-substituted analogues. This is a common strategy in the development of morphinan-based compounds. nih.gov

Table 3: Potential Sites for Analogue Synthesis

Modification Site Type of Modification Synthetic Strategy
C3-Benzyl Group Substitution on the phenyl ring (e.g., -F, -Cl, -OCH₃) Use of substituted benzyl halides in Williamson synthesis.
C6-Hydroxyl Group Oxidation to ketone Oxidation reaction (e.g., Swern, Oppenauer).
N17-Methyl Group Replacement with other alkyl/aralkyl groups N-demethylation followed by N-alkylation with corresponding halides.

Modifications of the Benzyl Moiety in this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of dihydronormorphine (B1608301) with a substituted or unsubstituted benzyl halide. This foundational reaction provides a straightforward method to introduce a variety of benzyl moieties, allowing for the systematic exploration of the impact of substituents on the aromatic ring.

The general synthetic approach involves the reaction of dihydronormorphine with a selected benzyl bromide or chloride in the presence of a base, such as potassium carbonate or sodium bicarbonate, in a suitable solvent like dimethylformamide (DMF). This nucleophilic substitution reaction yields the corresponding N-substituted dihydromorphine derivative.

A key strategy for modifying the benzyl moiety is the use of variously substituted benzyl halides in the initial alkylation step. This approach allows for the introduction of a wide range of functional groups onto the phenyl ring of the benzyl substituent. Research in related N-substituted normorphine analogues has demonstrated that the nature and position of these substituents can significantly influence the pharmacological profile of the resulting compound. For instance, electron-donating or electron-withdrawing groups, as well as bulky or sterically hindering substituents, can alter the interaction of the ligand with the opioid receptor binding pocket.

While direct chemical modification of the benzyl group after its attachment to the dihydromorphine nucleus is less commonly documented, standard aromatic substitution reactions could theoretically be employed, provided the conditions are compatible with the sensitive morphinan core. Such transformations could include nitration, halogenation, or Friedel-Crafts reactions, although these would require careful optimization to avoid unwanted side reactions on the dihydromorphine scaffold.

The following table summarizes representative examples of substituted benzyl moieties that can be introduced onto the dihydromorphine core, based on synthetic strategies employed for related normorphinan derivatives.

Substituent on Benzyl RingPotential Synthetic Precursor
UnsubstitutedBenzyl bromide
4-Methoxy4-Methoxybenzyl chloride
4-Chloro4-Chlorobenzyl bromide
4-Nitro4-Nitrobenzyl bromide
3,4-Dichloro3,4-Dichlorobenzyl chloride

Structural Diversification of the Dihydromorphine Core

The dihydromorphine core, with its multiple reactive sites, offers numerous opportunities for structural diversification. These modifications can profoundly impact the compound's interaction with opioid receptors, potentially leading to altered potency, selectivity, and functional activity (agonist, partial agonist, or antagonist).

One of the most extensively studied positions for modification is the C-14 hydroxyl group. The introduction of a hydroxyl group at this position is a common strategy in opioid chemistry. For instance, the synthesis of 14-hydroxydihydromorphinone (oxymorphone) from thebaine or oripavine highlights the importance of this functional group. The 14-hydroxyl group can further be derivatized to form ethers or esters. The synthesis of 14-alkoxymorphinans, for example, involves the O-alkylation of the 14-hydroxyl group, leading to compounds with unique pharmacological profiles. nih.gov

Modifications at the C-6 position are also prevalent. The ketone in dihydromorphinone (hydromorphone) can be reduced to a hydroxyl group, as seen in dihydromorphine. This hydroxyl group can exist in two different epimeric forms (6α and 6β), and its orientation can influence receptor binding and signaling. nih.gov Furthermore, the C-6 position can be a site for the introduction of other functionalities. For example, the conversion of the 6-hydroxyl group to an amine has been explored in the synthesis of aminomorphinans. nih.gov

Other modifications to the C-ring (the cyclohexane (B81311) ring) of the dihydromorphine core have also been investigated. These include the introduction of substituents at various positions and alterations to the ring structure itself. The saturation of the 7,8-double bond that distinguishes dihydromorphine from morphine is a fundamental modification of the C-ring. Further alterations can involve the introduction of functional groups or the formation of new ring systems fused to the morphinan scaffold.

The following table provides examples of structural modifications to the dihydromorphine core and the resulting compound classes.

Position of ModificationType of ModificationResulting Compound Class
C-14Hydroxylation14-Hydroxydihydromorphinones
C-14O-Alkylation14-Alkoxydihydromorphinans
C-14Esterification14-Acyloxydihydromorphinans
C-6Oxidation (from alcohol)Dihydromorphinones
C-6Reduction (from ketone)Dihydromorphines
C-6Amination6-Aminodihydromorphinans
C-7, C-8Saturation of double bondDihydromorphinans

Preclinical Pharmacological Investigations of Benzyldihydromorphine

In Vitro Receptor Binding Profiles of Benzyldihydromorphine

Opioid Receptor Subtype (e.g., mu, delta, kappa) Affinities and Selectivities for this compound

No studies providing quantitative data (e.g., Ki values) on the binding affinity of this compound to mu (µ), delta (δ), or kappa (κ) opioid receptors were identified. Therefore, its selectivity profile for these receptors remains uncharacterized.

Non-Opioid Receptor Interactions and Cross-Reactivity of this compound

Information regarding the binding affinity or functional activity of this compound at any non-opioid receptors is not available in the reviewed literature.

Ligand-Receptor Dynamics of this compound

Agonist, Antagonist, and Partial Agonist Activity of this compound at Opioid Receptors

The functional activity of this compound at opioid receptors has not been determined. It is unknown whether the compound acts as a full agonist, partial agonist, or antagonist at mu, delta, or kappa receptors.

Receptor Occupancy and Functional Efficacy Studies for this compound

No data from receptor occupancy or functional efficacy assays (e.g., GTPγS binding assays to determine EC50 or Emax values) for this compound are available.

Intracellular Signaling Pathways Mediated by this compound

There is no information available describing the intracellular signaling cascades (e.g., effects on adenylyl cyclase, activation of MAP kinase pathways, or β-arrestin recruitment) that may be initiated by the binding of this compound to its target receptors.

G Protein-Coupled Receptor (GPCR) Activation and Coupling Bias by this compound

The initial step in characterizing the pharmacological profile of a compound like this compound would involve determining its activity at relevant G protein-coupled receptors (GPCRs), particularly the opioid receptors (mu, delta, and kappa). Investigations would aim to establish whether this compound acts as an agonist, antagonist, or partial agonist at these receptors.

A key area of modern pharmacological investigation is the concept of "coupling bias" or "functional selectivity." This refers to the ability of a ligand to preferentially activate one intracellular signaling pathway over another upon binding to a single receptor. For an opioid compound, research would typically investigate whether this compound shows a bias towards G protein activation (associated with analgesia) versus β-arrestin recruitment (implicated in some adverse effects).

Hypothetical Data Table on GPCR Activation Profile:

ReceptorLigand Binding Affinity (Ki, nM)Functional Activity (EC50, nM)Intrinsic Efficacy (%)
Mu-OpioidData not availableData not availableData not available
Delta-OpioidData not availableData not availableData not available
Kappa-OpioidData not availableData not availableData not available

Downstream Signaling Cascades (e.g., cAMP, ERK, β-arrestin) Induced by this compound

Following receptor activation, a cascade of intracellular signaling events occurs. Preclinical studies would measure the effect of this compound on these key downstream pathways:

Cyclic AMP (cAMP): For opioid receptors coupled to the Gαi/o subunit, agonist activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Assays would quantify the extent to which this compound modulates cAMP production.

Extracellular Signal-Regulated Kinase (ERK): The activation of the ERK/MAPK pathway is another important downstream event that can be modulated by GPCRs. Studies would examine the phosphorylation and activation of ERK in relevant cell lines upon exposure to this compound.

β-arrestin Recruitment: Assays would be employed to measure the recruitment of β-arrestin 1 and β-arrestin 2 to the opioid receptors following stimulation with this compound. This data is crucial for determining the compound's bias profile.

Hypothetical Data Table on Downstream Signaling:

Signaling PathwayEffect of this compoundPotency (EC50)
cAMP AccumulationData not availableData not available
ERK PhosphorylationData not availableData not available
β-arrestin 2 RecruitmentData not availableData not available

In Vivo Preclinical Pharmacodynamics of this compound in Animal Models

To understand the physiological and behavioral effects of a compound, in vivo studies in animal models are essential. These studies would assess the pharmacodynamic properties of this compound.

Central Nervous System Effects of this compound in Rodent Models

Given its structural similarity to morphine, this compound would be expected to exert significant effects on the central nervous system (CNS). Preclinical investigations in rodent models (e.g., mice and rats) would typically evaluate:

Analgesic Effects: Standard pain models, such as the hot plate and tail-flick tests, would be used to determine the antinociceptive properties of the compound.

Sedative Effects: Locomotor activity tests would be conducted to assess any sedative or stimulant effects.

Motor Coordination: The rotarod test is commonly used to evaluate the impact on motor coordination and balance.

Peripheral Systemic Effects of this compound in Animal Systems

Opioid compounds can also have significant effects on peripheral systems. Key areas of investigation would include:

Gastrointestinal Transit: The charcoal meal test is a common method to assess the inhibitory effect of opioids on gastrointestinal motility, a common side effect.

Respiratory Function: Whole-body plethysmography would be used to measure respiratory rate and volume to assess for potential respiratory depression.

Behavioral Phenotypes Associated with this compound Administration in Animal Studies

Beyond basic motor and sensory effects, more complex behavioral phenotypes would be examined to understand the full profile of the compound. These studies might include:

Conditioned Place Preference/Aversion: This paradigm is used to assess the rewarding or aversive properties of a drug.

Self-Administration Studies: These studies evaluate the abuse potential and reinforcing properties of a compound.

Metabolic Pathways and Preclinical Pharmacokinetics of Benzyldihydromorphine

Biotransformation of Benzyldihydromorphine in Preclinical Models

Specific studies on the biotransformation of this compound in any preclinical models, including in vivo or in vitro systems, could not be located.

Hepatic Metabolism of this compound in Microsomal and Hepatocyte Systems

There is no available data from studies using liver microsomes or hepatocytes to investigate the hepatic metabolism of this compound.

Extrahepatic Metabolism of this compound

Information regarding the potential for extrahepatic metabolism of this compound is not present in the available scientific literature.

Identification and Characterization of this compound Metabolites

No metabolites of this compound have been identified or characterized in published preclinical studies.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450, UGT)

The specific cytochrome P450 (CYP) isozymes or UDP-glucuronosyltransferase (UGT) enzymes involved in the metabolism of this compound have not been determined.

Preclinical Pharmacokinetic Parameters of this compound in Animal Models (e.g., Absorption, Distribution, Excretion)

Pharmacokinetic data, including parameters for absorption, distribution, and excretion of this compound in any animal models, are not available in the public domain.

Structure Activity Relationship Sar Studies of Benzyldihydromorphine Analogues

Influence of Benzyl (B1604629) Moiety Modifications on Benzyldihydromorphine Activity

The N-substituent on the morphinan (B1239233) skeleton plays a pivotal role in defining the functional activity of opioid ligands, influencing their profile as agonists, antagonists, or mixed agonist-antagonists. In this compound, the benzyl group at the nitrogen atom is a key determinant of its pharmacological properties.

Research on related N-substituted morphinans has shown that aralkyl groups, such as phenethyl, can significantly enhance agonist activity at the µ-opioid receptor (MOR) compared to the N-methyl counterparts like morphine. For instance, N-phenethylnormorphine and N-phenethyloxymorphone are potent MOR agonists with increased potency. mdpi.com This suggests that the N-benzyl group in this compound is also conducive to potent agonist activity.

Modifications to the benzyl ring itself can further modulate activity. While specific data on substituted N-benzyldihydromorphine is limited, studies on other N-benzyl opioids provide insights. For example, in the fentanyl series, an N-benzyl analog showed greatly diminished activity compared to its N-phenethyl counterpart, highlighting the sensitivity of the receptor to the length and nature of the N-aralkyl substituent. nih.gov However, in other scaffolds, substitutions on the aromatic ring of the N-benzyl group can fine-tune potency and selectivity.

The introduction of substituents on the phenyl ring of the benzyl moiety can influence activity through electronic and steric effects. Electron-donating or electron-withdrawing groups can alter the charge distribution and interaction with the receptor. The position of the substituent (ortho, meta, or para) is also critical, as it affects the conformation of the benzyl group within the receptor's binding pocket.

Modification of Benzyl MoietyGeneral Effect on ActivityRationale
Substitution on the Phenyl RingCan increase or decrease potency and/or selectivityAlters electronic and steric properties, influencing binding affinity and efficacy.
Chain Length of Aralkyl Group (e.g., Benzyl vs. Phenethyl)Can significantly impact potencyAffects the positioning of the aromatic ring in a hydrophobic pocket of the receptor. nih.gov

Impact of Dihydromorphine Core Alterations on this compound SAR

Alterations to the dihydromorphine core of this compound can have profound effects on its SAR. The dihydromorphine structure is characterized by the saturation of the 7,8-double bond present in morphine. This modification is known to increase the agonist potency in some series of opioid analgesics.

Further modifications to the core structure can modulate activity:

C6-Substitutions: The nature of the substituent at the C6 position is critical. While this compound possesses a hydroxyl group, its replacement with a keto group (to form a dihydromorphinone) can alter the binding affinity and efficacy. Studies on various N-methylmorphinans have shown that functionalizing the 6-position can lead to a diverse range of activities. researchgate.net

14-Hydroxylation: The presence of a hydroxyl group at the C14 position, as seen in derivatives of oxymorphone, can influence the conformational preference of the C-ring and enhance binding affinity.

Epoxy Bridge: The 4,5-epoxy bridge is a hallmark of the morphinan scaffold. Its removal generally leads to a significant decrease in analgesic activity, indicating its importance for proper orientation within the opioid receptor.

Dihydromorphine Core AlterationGeneral Effect on ActivityRationale
Saturation of 7,8-double bond (Dihydromorphine vs. Morphine)Often increases agonist potencyAffects the conformation of the C-ring.
Modification at C6 (e.g., hydroxyl to keto)Can alter potency and efficacyThe C6 substituent can interact with specific residues in the receptor binding site.
Introduction of a 14-hydroxyl groupMay enhance binding affinityInfluences the conformation of the C-ring and can form additional hydrogen bonds.
Removal of the 4,5-epoxy bridgeSignificant decrease in activityThis bridge is crucial for maintaining the rigid, T-shaped conformation required for receptor binding.

Stereochemical Influences on the Biological Activity of this compound Derivatives

Stereochemistry is a fundamental aspect of the SAR of opioids. The biological activity of this compound derivatives is highly dependent on their stereochemical configuration. Opioid receptors are chiral entities and thus exhibit stereoselectivity in their interactions with ligands.

The naturally occurring (-)-enantiomer of morphine is the pharmacologically active form, while the unnatural (+)-enantiomer is virtually devoid of analgesic activity. This stereoselectivity is a general principle for morphinan-based opioids and is expected to hold true for this compound and its derivatives. The specific three-dimensional arrangement of the atoms in the (-)-enantiomer allows for a complementary fit into the binding pocket of the opioid receptor, facilitating the interactions necessary for receptor activation.

Furthermore, the introduction of new chiral centers through modification of the this compound scaffold can lead to diastereomers with distinct pharmacological profiles. For instance, studies on N-tetrahydrofurfurylnoroxymorphones, which are diastereomeric at the N-substituent, have shown that one diastereomer can be an agonist-antagonist while the other is a pure antagonist. nih.gov This highlights the profound impact of stereochemistry on the functional outcome of receptor binding.

Stereochemical FeatureInfluence on Biological ActivityRationale
Overall Enantiomeric Form (e.g., (-) vs. (+))(-)-enantiomer is active, (+)-enantiomer is inactiveOpioid receptors are chiral and selectively bind the natural (-)-isomer.
Configuration of N-substituent (if chiral)Can lead to different pharmacological profiles (agonist vs. antagonist)The stereochemistry of the N-substituent affects its orientation and interaction with the receptor. nih.gov

Computational Approaches to Predict SAR of this compound Analogues

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools for predicting the SAR of this compound analogues and for the rational design of new compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods can generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such models have been successfully applied to other classes of morphinan derivatives to guide the design of new potent ligands. nih.gov

Molecular docking simulations can predict the binding mode of this compound analogues within the active site of opioid receptor crystal structures. These simulations provide insights into the key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that are responsible for ligand binding. By comparing the docking poses and interaction energies of different analogues, it is possible to rationalize their observed activities and predict the affinity of novel, untested compounds. nih.gov Molecular dynamics simulations can further refine these models by exploring the conformational changes of the ligand-receptor complex over time. mdpi.com

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired pharmacological properties.

Computational ApproachApplication to this compound SARPredicted Outcomes
QSAR (e.g., CoMFA, CoMSIA)Correlate structural features with biological activityIdentification of key steric, electronic, and hydrophobic requirements for optimal activity. nih.gov
Molecular DockingPredict binding poses and interactions with the opioid receptorElucidation of the molecular basis of binding and prediction of binding affinities for new analogues. nih.gov
Molecular DynamicsSimulate the dynamic behavior of the ligand-receptor complexUnderstanding of conformational changes and stability of binding. mdpi.com

Analytical Methodologies for Benzyldihydromorphine Research

Chromatographic Techniques for Benzyldihydromorphine Quantification in Research Matrices

Chromatography is the cornerstone for separating and quantifying this compound from complex biological and chemical matrices. The selection of a technique depends on the analyte's properties, the matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of opioids. While specific methods for this compound are not extensively detailed in the literature, robust methods for structurally related benzyl-substituted opioids and morphine derivatives can be readily adapted. nih.govsemanticscholar.org

Method development for a compound like this compound would typically involve a reversed-phase approach. springermedizin.dejetir.org Separation is commonly achieved on a C18 analytical column, which effectively retains the nonpolar regions of the molecule. ojp.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to ensure proper ionization and peak shape. semanticscholar.org Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the efficient separation of the parent compound from its potential metabolites and matrix components. semanticscholar.org

Detection is typically performed using a diode-array detector (DAD) for UV absorbance or, for higher sensitivity and specificity, a mass spectrometer. nih.gov Validation of the method would be conducted according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Example HPLC Parameters for Analysis of Related Opioids

ParameterCondition for Benzyl-substituted Opioids semanticscholar.orgCondition for Diamorphine & Metabolites nih.gov
ColumnC18 Analytical ColumnKinetex EVO C18
Mobile Phase A0.1% Formic Acid in WaterAqueous Ammonium Hydrogen Carbonate
Mobile Phase B0.1% Formic Acid in MethanolMethanol with Formic Acid
Flow Rate0.4 mL/minNot Specified
DetectionTandem Quadrupole Mass SpectrometryTandem Mass Spectrometry (LC-MS/MS)
Injection Volume5 µLNot Specified

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and quantification of opioids. mdpi.com For non-volatile or polar compounds like morphine alkaloids, a derivatization step is typically required to increase their volatility and thermal stability. oup.comnih.gov Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., propionic anhydride), which react with hydroxyl groups on the molecule. oup.comnih.gov

Following derivatization, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a DB-1 methylsilicone column). oup.com The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that allows for highly specific identification. nih.govnist.gov Analysis is often performed in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative studies. mdpi.com The method's specificity is evaluated with respect to potential interferences from structurally similar compounds. nih.gov

Table 2: Typical GC-MS Conditions for Opioid Analysis

ParameterCondition for Morphine/Codeine Confirmation deepdyve.comCondition for Fentanyl Analog Analysis nih.gov
DerivatizationPropionic anhydrideNone (for many fentanyl analogs)
ColumnNot specifiedNot specified (portable GC-MS)
Carrier GasHeliumHelium
Ionization ModeElectron Impact (EI)Electron Impact (EI)
Detection ModeFull ScanOnboard library matching

Spectroscopic Approaches for this compound Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound's chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would be used to fully characterize this compound.

Based on extensive NMR studies of morphine alkaloids, the chemical shifts for the core morphinan (B1239233) structure are well-established. acs.orgacs.org The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons on the saturated rings of the morphine core, and the N-methyl group protons, though in this case, signals corresponding to the N-benzyl group would be observed instead. nih.govresearchgate.net The ¹³C NMR spectrum would similarly provide signals for each carbon atom in the molecule, with their chemical shifts being indicative of their local chemical environment. nih.govacs.org The presence of the benzyl (B1604629) group would introduce additional signals in both the aromatic and aliphatic regions of the spectra compared to dihydromorphine.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis. core.ac.uk The electron ionization (EI) mass spectrum of the parent compound, dihydromorphine, is available in databases like the NIST WebBook and shows a distinct fragmentation pattern. nist.gov

For this compound, the molecular ion peak would be expected at a mass corresponding to its chemical formula. Under techniques like electrospray ionization (ESI), common in LC-MS, the protonated molecule [M+H]⁺ would be the primary ion observed. nih.gov Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. For morphine alkaloids, a common fragmentation route involves the cleavage of the piperidine (B6355638) ring. nih.gov For this compound, additional characteristic fragments would be expected from the cleavage of the benzyl group from the nitrogen atom.

Metabolite identification also relies heavily on MS. ubc.ca Expected metabolic pathways for this compound would include N-debenzylation (loss of the benzyl group to form dihydromorphine), O-demethylation, and glucuronide or sulfate (B86663) conjugation. nih.govtandfonline.com These metabolites would be identified by detecting their corresponding masses and fragmentation patterns, which would differ predictably from the parent drug. ubc.canih.govtandfonline.com

Table 3: Predicted m/z Values for this compound and Potential Metabolites (as [M+H]⁺)

CompoundPredicted [M+H]⁺ (m/z)Metabolic Transformation
This compound378.20Parent Compound
Dihydromorphine288.16N-Debenzylation
This compound Glucuronide554.23Glucuronidation
Dihydromorphine Glucuronide464.19N-Debenzylation and Glucuronidation

Advanced Hyphenated Techniques for this compound Analysis (e.g., LC-MS/MS, GCxGC-MS)

Hyphenated techniques, which couple a separation method with a detection method, offer superior performance for complex analyses.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying opioids and their metabolites in biological matrices due to its exceptional sensitivity and specificity. nih.govdtic.mil Methods developed for dihydromorphine and other opioids in plasma, urine, and hair can be directly applied to this compound. nih.govrti.org These assays typically involve a sample preparation step like solid-phase extraction (SPE) or a simpler protein precipitation, followed by rapid chromatographic separation and detection by MS/MS. nih.govnih.gov Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing a high degree of certainty in both identification and quantification. dtic.mil This technique allows for the simultaneous analysis of the parent drug and multiple metabolites in a single run. nih.govnih.gov The limits of detection for related compounds can reach the low ng/mL or even pg/mg level, making it suitable for pharmacokinetic studies and forensic toxicology. nih.govtandfonline.comrti.org

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers significantly enhanced separation power compared to conventional GC-MS. While specific applications for this compound are not documented, the technique is well-suited for separating trace-level analytes from highly complex matrices. The increased peak capacity and structured two-dimensional chromatograms would be advantageous in metabolomics research or in the analysis of challenging forensic samples.

Sample Preparation and Extraction Strategies for this compound in Biological and Synthetic Samples

The accurate quantification of this compound in analytical research hinges on effective sample preparation and extraction. These initial steps are critical for isolating the target analyte from complex matrices, such as biological fluids or crude synthetic reaction mixtures, thereby minimizing interference and enhancing the sensitivity and reliability of subsequent analytical measurements. The choice of extraction strategy is dictated by the physicochemical properties of this compound, the nature of the sample matrix, and the requirements of the analytical technique being employed.

For biological samples like plasma, blood, and urine, which contain a multitude of endogenous components, robust cleanup procedures are essential. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. For synthetic samples, which may contain reagents, byproducts, and unreacted starting materials, purification techniques often involve chromatographic methods to isolate the this compound product.

Given the structural similarities of this compound to other N-substituted and benzyl-containing opioids, established methodologies for these related compounds provide a strong foundation for developing effective extraction protocols. In particular, methods developed for synthetic opioids such as 2-benzylbenzimidazole analogs ("nitazenes") are highly relevant due to the presence of the benzyl moiety.

Liquid-Liquid Extraction (LLE) in Biological Matrices

Liquid-liquid extraction is a conventional and effective technique for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like this compound, the pH of the aqueous phase is a critical parameter. Adjusting the sample to a basic pH ensures that the amine nitrogen is deprotonated, rendering the molecule more soluble in organic solvents.

A typical LLE protocol for a compound structurally similar to this compound, such as a 2-benzylbenzimidazole opioid, involves the following steps:

Sample Alkalinization : A measured volume of the biological sample (e.g., 0.5 mL of whole blood) is treated with a basic buffer, such as 10 mM borax (B76245) buffer at a pH of 10.4, to deprotonate the target analyte. nih.gov

Solvent Extraction : An organic solvent mixture, for instance, a 70:30 solution of n-butyl chloride and ethyl acetate, is added to the sample. nih.gov This mixture is chosen to optimize the partitioning of the analyte into the organic phase.

Agitation and Separation : The sample is thoroughly mixed or rotated for a period (e.g., 15 minutes) to facilitate the transfer of the analyte into the organic layer. nih.gov Subsequent centrifugation separates the aqueous and organic layers. nih.gov

Isolation and Concentration : The organic layer containing the analyte is carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. nih.gov

Reconstitution : The dried extract is redissolved in a small volume of a solvent compatible with the analytical instrument, such as the initial mobile phase for liquid chromatography.

This LLE approach is effective in removing many water-soluble interferences and concentrating the analyte.

Solid-Phase Extraction (SPE) in Biological Matrices

Solid-phase extraction has become a preferred method for sample preparation due to its efficiency, selectivity, and potential for automation. SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte, while interfering substances are washed away. For this compound, a reversed-phase or a mixed-mode cation exchange sorbent would be appropriate.

An effective SPE method for benzyl-containing synthetic opioids has been developed and can be adapted for this compound. unitedchem.com This method demonstrates high recoveries and produces a clean extract suitable for sensitive analytical techniques like LC-MS/MS.

Sample Pretreatment for SPE: Before loading onto the SPE cartridge, biological samples require pretreatment to improve analyte retention and prevent clogging of the sorbent. A typical procedure involves:

Addition of an internal standard to a 0.5 mL sample. unitedchem.com

Dilution with 200 µL of acetonitrile (ACN) and 1.3 mL of a neutral buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7). unitedchem.com

Vortexing and centrifugation to precipitate proteins and pellet cellular debris. unitedchem.com

SPE Protocol: The following table outlines a detailed SPE procedure using a Clean Screen® DAU column (a mixed-mode sorbent) for the extraction of benzyl-containing opioids from biological fluids. unitedchem.com

StepProcedureVolumeDetails
1. Condition Methanol3 mLWets the sorbent and activates the functional groups.
100 mM Phosphate Buffer (pH 7)3 mLEquilibrates the sorbent to the pH of the sample.
2. Load Pretreated Sample Supernatant~2 mLSample is loaded at a slow flow rate (1-2 mL/min) to ensure optimal retention. unitedchem.com
3. Wash Deionized Water3 mLRemoves polar, water-soluble interferences.
50:50 Methanol:Water3 mLRemoves moderately polar interferences.
4. Dry Full Vacuum or Pressure-Column is dried for at least 10 minutes to remove residual water, which can affect elution. unitedchem.com
5. Elute 98:2 Methanol:Ammonium Hydroxide3 mLThe basic methanolic solution disrupts the sorbent-analyte interaction and elutes the target compound. unitedchem.com
6. Evaporate Nitrogen Stream at 35°C-Eluate is evaporated to dryness. Addition of acidic methanol prior to evaporation can form a more stable salt of the analyte. unitedchem.com
7. Reconstitute 50:50 Methanol:Water1 mLThe residue is dissolved in a solvent suitable for the analytical instrument. unitedchem.com

This SPE method has shown excellent analyte recoveries for structurally related benzyl-containing opioids, as detailed in the following table.

Analyte Recovery from Blood and Urine using SPE

CompoundRecovery from Blood (%)Recovery from Urine (%)
Isotonitazene9698
Metonitazene9497
Protonitazene9395
Etonitazene9196
Clonitazene8994
Flunitazene9296

Data adapted from a study on benzylbenzimidazole opioids, which are structurally similar to this compound. unitedchem.com

Purification Strategies for Synthetic this compound

Following the synthesis of this compound, the crude product is typically a mixture containing the desired compound along with unreacted starting materials, reagents, and side products. Purification is essential to obtain a compound of high purity for pharmacological studies or for use as an analytical standard.

For synthetic samples, the initial extraction often involves a liquid-liquid extraction to separate the product from the reaction medium. For example, if the synthesis is performed in an aqueous acidic medium, the reaction mixture can be basified to deprotonate the this compound, followed by extraction with an organic solvent like chloroform (B151607) or a chloroform/isopropanol mixture. researchgate.net

Further purification is commonly achieved using column chromatography. The choice of stationary and mobile phases depends on the polarity of the this compound and the impurities present.

Normal-Phase Chromatography : A polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). nih.gov The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Reversed-Phase Chromatography : A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid).

The fractions collected from the chromatography are analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure this compound, which are then combined and evaporated to yield the purified product.

Computational and Theoretical Studies of Benzyldihydromorphine

Molecular Docking and Dynamics Simulations of Benzyldihydromorphine-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, primarily the μ-opioid receptor (MOR). nih.govcreative-biolabs.com These methods provide a virtual window into the binding process, revealing the specific orientation and conformation of the ligand within the receptor's binding pocket. nrfhh.com

Docking studies are instrumental in identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand. researchgate.net For morphinan (B1239233) derivatives, a critical interaction often involves a salt bridge between the protonated amine of the ligand and the highly conserved aspartic acid residue (Asp147) in transmembrane helix 3 (TM3) of the MOR. nih.gov The aromatic benzyl (B1604629) group of this compound is hypothesized to engage in additional hydrophobic or pi-pi stacking interactions within a sub-pocket of the receptor, potentially enhancing binding affinity compared to morphine.

Following the initial static snapshot provided by docking, molecular dynamics simulations offer a dynamic view of the ligand-receptor complex over time, typically on the scale of nanoseconds to microseconds. nih.govmdpi.com These simulations can reveal the stability of the binding pose, the flexibility of the receptor, and the role of surrounding water molecules in mediating interactions. researchgate.net For opioid ligands, MD simulations have been crucial in understanding the conformational changes in the receptor that lead to its activation and the subsequent initiation of intracellular signaling pathways. mdpi.com Studies on related morphinans have shown that subtle differences in ligand structure can lead to distinct patterns of receptor activation, a concept known as biased agonism. mdpi.com

Computational Technique Primary Function Key Insights for this compound-Receptor Interactions
Molecular Docking Predicts the preferred binding orientation of the ligand in the receptor's active site. nih.gov- Identification of key amino acid residues involved in binding.- Prediction of binding affinity and score.- Elucidation of the role of the benzyl group in receptor interaction.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of the ligand-receptor complex. mdpi.com- Assessment of the stability of the binding pose.- Analysis of receptor conformational changes upon ligand binding.- Understanding the influence of the solvent environment on the interaction.

Quantum Chemical Calculations on this compound Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure, geometry, and reactivity of molecules. nih.gov These methods, such as Density Functional Theory (DFT), are employed to calculate various molecular properties of this compound that are not accessible through classical molecular mechanics methods. uni-greifswald.de

One of the primary applications of quantum chemistry in this context is the determination of the most stable three-dimensional conformation of the this compound molecule in different environments. This is crucial for understanding its intrinsic properties and how it presents itself to the opioid receptor. Furthermore, quantum chemical calculations can be used to determine the electrostatic potential surface of the molecule, which highlights the regions that are electron-rich or electron-poor. This information is vital for predicting the types of non-covalent interactions the molecule can form with the receptor.

Another important aspect is the calculation of bond dissociation energies, which can provide insights into the metabolic stability of the molecule. researchgate.net By identifying the weakest bonds in the structure, researchers can predict which parts of the molecule are most susceptible to metabolic transformation. Additionally, these calculations can help in understanding the reactivity of different functional groups, which is essential for predicting potential chemical interactions and designing new analogues with improved properties. nih.gov

Calculated Property Significance for this compound
Optimized Molecular Geometry Determines the most stable 3D structure of the molecule.
Electrostatic Potential Map Visualizes the charge distribution and predicts non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO) Provides insights into the chemical reactivity and electronic transitions.
Bond Dissociation Energies Helps in predicting the metabolic stability of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of this compound, QSAR studies would involve synthesizing a series of analogues with systematic variations in their chemical structure and correlating these changes with their binding affinity for the opioid receptor or their analgesic potency.

The first step in a QSAR study is to generate a set of molecular descriptors for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once a diverse set of descriptors is calculated, statistical methods such as multiple linear regression or partial least squares are used to build a predictive model.

A well-validated QSAR model can be a powerful tool for predicting the biological activity of newly designed, unsynthesized analogues of this compound. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency, thereby accelerating the drug discovery process. For opioid ligands, QSAR studies have been instrumental in identifying the key structural features that govern their interaction with the μ-opioid receptor and their resulting pharmacological profiles.

Descriptor Type Examples Relevance to this compound Analogues
Electronic Partial atomic charges, Dipole momentInfluence of substituent electronic effects on receptor binding.
Steric Molecular weight, Molar volume, Surface areaImpact of the size and shape of substituents on fitting into the binding pocket.
Hydrophobic LogP (partition coefficient)Role of lipophilicity in membrane permeability and receptor interaction.
Topological Connectivity indices, Shape indicesEncodes information about the branching and overall shape of the molecule.

In Silico Prediction of this compound Metabolic Pathways and Enzyme Interactions

In silico metabolic prediction tools are computational models that aim to identify the most likely sites of metabolism on a drug molecule and predict the resulting metabolites. creative-biolabs.comnih.gov These tools are becoming increasingly important in early-stage drug discovery for identifying potential metabolic liabilities and for guiding the design of more metabolically stable compounds. news-medical.net

For this compound, these predictive models would analyze its chemical structure to identify atoms or functional groups that are susceptible to enzymatic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. news-medical.net Common metabolic reactions for opioids include N-dealkylation, O-demethylation, and glucuronidation. The presence of the benzyl group in this compound introduces additional potential sites for metabolism, such as aromatic hydroxylation.

Metabolic Reaction Potential Site on this compound Responsible Enzyme Family (Predicted)
N-Dealkylation Removal of the methyl group from the nitrogen atom.Cytochrome P450 (CYP)
Aromatic Hydroxylation Addition of a hydroxyl group to the benzyl ring.Cytochrome P450 (CYP)
Glucuronidation Conjugation of glucuronic acid to the phenolic hydroxyl group.UDP-glucuronosyltransferases (UGTs)
Oxidation Oxidation of the secondary alcohol at position 6.Dehydrogenases

Advanced Research Perspectives and Future Directions for Benzyldihydromorphine Studies

Benzyldihydromorphine as a Pharmacological Probe in Opioid Receptor Research

The unique structure of this compound makes it and its derivatives valuable as pharmacological probes for elucidating the intricate workings of opioid receptors. These specialized molecules can be designed to interact with receptors in highly specific ways, allowing researchers to map binding sites, understand receptor activation mechanisms, and characterize the structural basis of ligand-receptor interactions.

Derivatives of the closely related dihydromorphine have been synthesized to act as probes, for instance, to investigate the mode of binding within the mu-opioid receptor (μOR). nih.gov By introducing specific functional groups, scientists can create molecules that form covalent bonds with the receptor or that possess unique signaling properties, thereby providing insights into receptor structure and function. The binding affinity of a probe is critical to its utility. Studies on various opioids and their metabolites have demonstrated that small changes to the chemical structure, such as modifications at the C3 or C6 position of the morphine core, can significantly alter binding affinity at the μOR. nih.gov

The benzylidene moiety, in particular, has been shown to be a key determinant of activity in related compounds like benzylideneoxymorphone (BOM). Modifications to the benzylidene ring can influence efficacy and selectivity for different opioid receptors, including the mu (μ), delta (δ), and kappa (κ) receptors. frontiersin.orgnih.gov This tunability allows for the creation of probes that can selectively activate or block specific receptor subtypes or even specific signaling pathways. These probes are instrumental in studying receptor pharmacology, including the dynamics of G-protein coupling versus β-arrestin recruitment. umin.jp The binding kinetics—the rates of association and dissociation—of these probes with receptors are also crucial, as they can be linked to the therapeutic efficacy and safety profile of a drug. enzymlogic.com

Derivative TypeReceptor Target(s)Research ApplicationKey Findings
Sulfhydryl-Activated Dihydromorphine Mu-Opioid Receptor (μOR)Probing the μOR binding siteDemonstrates specific interactions within the receptor pocket. nih.gov
Benzylideneoxymorphone (BOM) Analogs Mu (μOR) and Delta (δOR) Opioid ReceptorsInvestigating bifunctional ligand activity and Structure-Activity Relationships (SAR)Substitutions on the benzyl (B1604629) ring alter binding affinity and efficacy at both μOR and δOR. frontiersin.orgnih.gov
Metabolites of Morphine-related Opioids Mu-Opioid Receptor (μOR)Understanding the impact of metabolism on receptor bindingO-demethylated metabolites often exhibit much stronger receptor binding than their parent compounds. nih.gov
Bifunctional Peptides Mu (μOR) and Delta (δOR) Opioid ReceptorsDeveloping probes with specific agonist/antagonist profilesA peptide with μOR agonist and δOR antagonist activity showed antinociception without acute tolerance. researchgate.net

Exploration of Novel Research Applications for this compound Scaffolds

The core chemical structure of this compound serves as a versatile "scaffold" that can be systematically modified to create new molecules with unique pharmacological properties. researchgate.netnih.gov This approach is central to modern drug discovery, enabling the development of compounds that go beyond simple receptor activation to achieve more nuanced and targeted effects.

One of the most promising applications is the design of bifunctional or multi-target ligands. Preclinical studies suggest that ligands combining mu-opioid receptor (μOR) agonism with delta-opioid receptor (δOR) antagonism may produce strong analgesia with a reduced propensity for tolerance and dependence. nih.govresearchgate.net The this compound scaffold is well-suited for this purpose, as modifications to the benzyl group can modulate activity at both μOR and δOR. frontiersin.orgresearchgate.net Similarly, researchers are exploring dual-acting ligands that target both opioid receptors and other receptors involved in pain modulation, such as the sigma-1 receptor (σ1R). researchgate.netnih.gov This strategy aims to create safer and more effective analgesics by engaging multiple pain-relief pathways simultaneously. researchgate.net

Another key area is the development of "biased agonists." These are ligands that, upon binding to an opioid receptor, preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). umin.jp It is hypothesized that the therapeutic effects of opioids (analgesia) are primarily mediated by G-protein pathways, while many adverse effects are linked to the β-arrestin pathway. By fine-tuning the structure of the this compound scaffold, it may be possible to create biased agonists that maximize analgesic efficacy while minimizing side effects. Research into related compounds has already shown that different opioids can exhibit distinct patterns of signal pathway activation. umin.jp

Furthermore, the scaffold can be used to investigate fundamental pharmacological concepts like opioid receptor heterodimerization, where μOR and δOR pair up to form a functional complex with unique properties. nih.gov Ligands derived from the this compound scaffold could be designed to selectively target these dimers, potentially unlocking new therapeutic avenues.

Research ApplicationScaffold Modification StrategyDesired Pharmacological Outcome
Bifunctional μOR Agonist/δOR Antagonist Modify benzylidene ring substituents to balance activity at both receptors. nih.govPotent analgesia with reduced tolerance and dependence. nih.govresearchgate.net
Dual μOR/σ1R Ligands Incorporate structural elements known to confer sigma-1 receptor affinity. researchgate.netnih.govEnhanced antinociceptive effects and potentially fewer opioid-related side effects. nih.gov
Biased Agonists Fine-tune the scaffold to preferentially activate G-protein signaling over β-arrestin pathways.Strong analgesia with a reduction in adverse effects like respiratory depression and constipation. umin.jp
Probes for Receptor Heterodimers Design ligands with conformations that selectively bind to the unique interface of a μOR-δOR dimer. nih.govElucidation of the role of receptor dimers in opioid pharmacology and identification of new drug targets. nih.gov

Methodological Innovations and High-Throughput Screening in this compound Research

Advancements in research methodologies are crucial for accelerating the discovery and characterization of novel this compound derivatives. High-throughput screening (HTS) and innovative computational techniques are at the forefront of this methodological evolution. bmglabtech.com

HTS allows for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.comnih.gov In this compound research, HTS can be employed to screen libraries of derivatives to quickly identify "hits"—compounds that exhibit a desired activity, such as high binding affinity for a particular opioid receptor subtype or a specific biased signaling profile. mdpi.com These screens can be biochemical (e.g., receptor binding assays) or cell-based (e.g., measuring second messenger production or reporter gene activation). nih.gov Publicly available HTS data also provide a valuable resource for developing and validating new computational models. nih.gov

Complementing physical screening, computational methods like molecular docking are becoming indispensable. nih.gov These techniques use computer models of the opioid receptor to predict how a given this compound derivative will bind. plos.org By correlating docking scores with experimentally determined binding affinities, these models can be validated and then used to predict the potency of new, uncharacterized compounds. nih.govplos.org This in silico approach allows researchers to prioritize which derivatives to synthesize and test in the lab, saving significant time and resources. mdpi.com

Other methodological innovations include the development of more sophisticated cell-based assays that can better mimic the physiological environment and provide a more detailed picture of a compound's pharmacological profile. umin.jp The integration of various research methods—from computational design and HTS to detailed in vitro and in vivo pharmacological analysis—creates a powerful workflow for modern drug discovery. researchgate.netplymouth.ac.uk

Methodological InnovationApplication in this compound ResearchPotential Impact
High-Throughput Screening (HTS) Rapidly screen libraries of derivatives for binding affinity, selectivity, and functional activity. bmglabtech.comthermofisher.comAccelerates the identification of lead compounds with desired pharmacological profiles. nih.gov
Molecular Docking and Computational Modeling Predict the binding affinity and orientation of novel derivatives at opioid receptors before synthesis. nih.govplos.orgPrioritizes synthetic efforts, reduces costs, and provides insights into structure-activity relationships. plos.org
Advanced Cell-Based Assays Characterize downstream signaling pathways (e.g., G-protein vs. β-arrestin) for new compounds. umin.jpEnables the identification and optimization of biased agonists with potentially better safety profiles. umin.jp
Integrated Research Frameworks Combine computational design, HTS, and traditional pharmacology for a comprehensive discovery pipeline. researchgate.netresearcher.lifeCreates a more efficient and effective process for developing novel therapeutics from the this compound scaffold.

Addressing Unexplored Academic Questions in this compound Chemistry and Pharmacology

Despite progress, numerous fundamental questions regarding the chemistry and pharmacology of this compound remain. Answering these questions is essential for fully realizing the therapeutic potential of this class of compounds and for advancing the broader field of opioid science.

Key Unexplored Questions in Chemistry:

Structure-Activity Relationships (SAR) for Biased Agonism: While it is known that modifications to the benzylidene ring can influence efficacy, the precise structural features that govern biased signaling at the μ-opioid receptor are not fully understood. nih.gov A systematic exploration of various substituents on both the benzyl group and the morphine core is needed to establish a clear SAR for G-protein versus β-arrestin pathway activation.

Synthetic Efficiency and Selectivity: What are the most efficient and stereoselective synthetic routes to produce a wide diversity of this compound analogs for pharmacological testing? Developing novel synthetic methodologies could greatly accelerate the exploration of this chemical space. researchgate.net

Physicochemical Properties and Pharmacokinetics: How do structural modifications affect key drug-like properties such as solubility, stability, and the ability to cross the blood-brain barrier? Understanding these relationships is critical for translating potent compounds into viable drug candidates. nih.gov

Key Unexplored Questions in Pharmacology:

Molecular Mechanisms of Bifunctional Ligands: What are the precise molecular interactions that allow a single molecule to act as an agonist at one opioid receptor subtype (μOR) and an antagonist at another (δOR)? nih.gov Elucidating this mechanism could provide a blueprint for designing improved multi-target ligands.

Role in Receptor Heterodimerization: Can this compound-based ligands be designed to specifically target μOR-δOR heterodimers? If so, what is the pharmacological and potential therapeutic consequence of selectively modulating these receptor complexes? nih.gov

Long-Term Effects and Tolerance: While bifunctional ligands are hypothesized to reduce tolerance, the long-term effects of chronic administration of novel this compound derivatives are largely unknown. nih.govresearchgate.net Rigorous preclinical studies are needed to determine if these compounds truly offer a sustainable advantage over traditional opioids in preventing the development of tolerance and dependence.

Translational Potential: Which of the novel pharmacological profiles (e.g., biased agonism, bifunctional activity) discovered in preclinical models will translate into meaningful clinical benefits for patients? Future research must bridge the gap between basic pharmacology and clinical application. mdpi.commdpi.com

Unexplored QuestionFieldPotential Impact of Resolution
What is the detailed SAR for biased agonism in this scaffold?Chemistry/PharmacologyRational design of safer opioids with fewer side effects. nih.govumin.jp
What are the molecular mechanisms underlying bifunctional μOR agonism and δOR antagonism?PharmacologyA clearer understanding would enable the design of more effective multi-target analgesics. nih.gov
Can these scaffolds be used to create ligands that selectively target opioid receptor heterodimers?PharmacologyMay reveal new therapeutic strategies for pain and other disorders by targeting unique receptor complexes. nih.gov
Do novel this compound derivatives truly prevent the development of long-term tolerance and dependence?PharmacologyCould validate a major therapeutic hypothesis and lead to the development of non-addictive analgesics. researchgate.net

Q & A

Basic: How can researchers optimize the synthesis of benzyldihydromorphine while ensuring reproducibility?

Methodological Answer:
Synthesis optimization requires a systematic approach, including:

  • Reaction Parameter Control : Adjust temperature, solvent polarity, and catalyst ratios to maximize yield.
  • Purity Monitoring : Use gas chromatography (GC) with non-polar phases (e.g., OV-17) for intermediate analysis, as described for structurally similar opioids like benzydamine hydrochloride .
  • Validation : Confirm reproducibility via triplicate experiments and statistical analysis (e.g., %RSD for yield).

Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer:
Validated methods include:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection, optimized for retention time and peak resolution. For simultaneous quantification of related compounds, adapt protocols from benzydamine hydrochloride studies, which address challenges like prolonged sample preparation .
  • Calibration Standards : Use impurity reference standards (e.g., Hydrochloride derivatives) to ensure specificity .

Advanced: How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Systematic Review Frameworks : Apply PRISMA guidelines to assess bias, study heterogeneity, and experimental conditions (e.g., dosage, model organisms) .
  • Meta-Analysis : Use Cochrane Handbook protocols to statistically reconcile discrepancies, focusing on effect size calculations and sensitivity analysis .
  • Mechanistic Studies : Conduct follow-up assays (e.g., receptor binding kinetics) to resolve mismatches between cellular and whole-organism responses .

Advanced: What methodologies are recommended for impurity profiling of this compound in pharmaceutical formulations?

Methodological Answer:

  • Impurity Identification : Use LC-MS/MS to detect trace impurities (e.g., benzylethylamine derivatives) listed in pharmacopeial standards .
  • Quantitative Limits : Validate detection thresholds per ICH guidelines, ensuring limits of quantification (LOQ) ≤ 0.1% for major impurities.
  • Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS) to minimize false positives .

Basic: How to design pharmacological assays to evaluate this compound’s opioid receptor affinity?

Methodological Answer:

  • In Vitro Models : Use radioligand displacement assays (e.g., [³H]-naloxone binding) on transfected HEK-293 cells expressing μ-opioid receptors.
  • Dose-Response Curves : Apply nonlinear regression to calculate IC₅₀ values, ensuring triplicate measurements to account for inter-assay variability .
  • Control Standards : Include reference compounds (e.g., morphine) for comparative potency analysis.

Advanced: What strategies resolve conflicting efficacy data in comparative studies of benzyldromorphine and other opioids?

Methodological Answer:

  • Structured Reviews : Follow PRISMA protocols to aggregate data, emphasizing study quality assessment (e.g., risk of bias in randomization) .
  • Subgroup Analysis : Stratify data by variables like administration route (e.g., oral vs. intravenous) to identify confounding factors .
  • Mechanistic Profiling : Use computational docking studies to compare receptor interaction patterns, clarifying structural determinants of efficacy .

Basic: How to ensure ethical compliance when designing human trials for this compound?

Methodological Answer:

  • Protocol Approval : Obtain IRB/ethics committee clearance, detailing participant selection criteria and informed consent processes .
  • Risk Mitigation : Include exclusion criteria for high-risk populations (e.g., opioid-naïve individuals) and define adverse event reporting protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.